molecular formula C19H20O5 B15293927 7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one CAS No. 16850-99-0

7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one

Cat. No.: B15293927
CAS No.: 16850-99-0
M. Wt: 328.4 g/mol
InChI Key: GXTVQAPXQFZGLW-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- is a complex organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a benzopyran core and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a benzopyran derivative and a furan derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3,4-dihydro-: Known for its simpler structure and different biological activities.

    2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-: Another benzopyran derivative with distinct chemical properties and applications.

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Features a different substitution pattern, leading to varied reactivity and uses.

Uniqueness

2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- stands out due to its unique combination of a benzopyran core and a furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

16850-99-0

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

7-[3-(5,5-dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one

InChI

InChI=1S/C19H20O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-7,10-12H,8-9H2,1-3H3

InChI Key

GXTVQAPXQFZGLW-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C

Origin of Product

United States

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